molecular formula C21H23FN4O4 B2861468 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049418-95-2

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2861468
CAS RN: 1049418-95-2
M. Wt: 414.437
InChI Key: TWWIMONRWJTPMF-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H23FN4O4 and its molecular weight is 414.437. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds structurally related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide have been synthesized and evaluated for antimicrobial and antifungal activities. For instance, a series of derivatives were synthesized and showed significant antibacterial and weak antifungal activities, indicating their potential as antimicrobial agents. The in vivo antibacterial activity of these compounds against Escherichia coli was evaluated, demonstrating their potential use in treating bacterial infections (Natesh Rameshkumar et al., 2003).

Neuroprotective and Antipsychotic Potential

Derivatives within this chemical class have been explored for their potential neuroprotective and antipsychotic effects. Research into compounds such as flunarizine, which shares a similar chemical backbone, has shown vasodilating effects, improvement in cerebral blood circulation, and antihistamine activity. These findings suggest the potential use of related compounds in treating migraines, dizziness, vestibular disorders, and epilepsy (R. N. Shakhmaev et al., 2016).

Insecticidal Activity

Flubendiamide is a novel class of insecticide with a unique chemical structure, showing extremely strong insecticidal activity, especially against lepidopterous pests. This highlights the potential agricultural applications of related compounds in controlling pests as part of integrated pest management programs (Masanori Tohnishi et al., 2005).

Sigma-1 Receptor Ligands

Some derivatives have been evaluated for their binding affinity to sigma-1 receptors, indicating potential therapeutic applications in neurodegenerative diseases. The sigma-1 receptor is implicated in various biological processes, and compounds targeting this receptor could be beneficial in treating conditions related to these pathways (I. Moussa et al., 2010).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4/c22-15-1-4-17(5-2-15)26-11-9-25(10-12-26)8-7-23-20(27)21(28)24-16-3-6-18-19(13-16)30-14-29-18/h1-6,13H,7-12,14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWIMONRWJTPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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